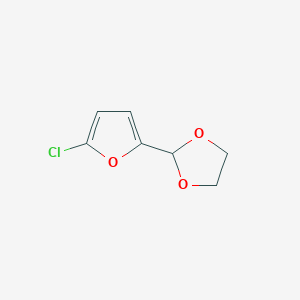

2-(5-Chloro-2-furanyl)-1,3-dioxolane

Description

Contextualization within Furan (B31954) and Dioxolane Chemistry Research

The study of 2-(5-Chloro-2-furanyl)-1,3-dioxolane is situated at the intersection of furan and dioxolane chemistry. Furan and its derivatives are well-established as versatile building blocks in organic synthesis. The furan ring system is a key structural motif in numerous natural products and serves as a precursor for a wide array of other molecular scaffolds due to its unique reactivity.

The 1,3-dioxolane (B20135) moiety is most commonly employed in organic synthesis as a protecting group for aldehydes and ketones. nih.gov Dioxolanes are cyclic acetals, typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. nih.gov This protection strategy is fundamental in multi-step syntheses, as it masks the reactivity of the carbonyl group, allowing chemical transformations to be performed on other parts of the molecule without interference. The dioxolane group is generally stable under neutral, basic, and certain reducing conditions but can be readily removed by aqueous acid hydrolysis to regenerate the original carbonyl compound.

The synthesis of furan-containing dioxolanes, such as this compound, typically follows this standard protection protocol. The precursor, 5-chlorofuran-2-carbaldehyde, undergoes an acid-catalyzed reaction with ethylene glycol to form the target compound. This process effectively shields the reactive aldehyde functionality, enabling chemists to exploit the reactivity of the chloro-substituted furan ring.

Significance as a Synthetic Intermediate or Building Block in Organic Research

The primary significance of this compound in academic and industrial research lies in its role as a bifunctional synthetic intermediate. The molecule is designed to allow for selective, stepwise reactions at two different positions.

Aldehyde Protection : As mentioned, the 1,3-dioxolane group serves to protect the furan-2-carbaldehyde moiety. This is crucial because the aldehyde group is sensitive to many reagents, including organometallics and strong bases, which are often used in cross-coupling reactions.

Handle for Cross-Coupling : The chlorine atom at the 5-position of the furan ring acts as a "handle" for transition-metal-catalyzed cross-coupling reactions. While chloro-arenes are typically less reactive than their bromo- or iodo-analogs, modern catalysis has developed systems capable of activating C-Cl bonds. These reactions, such as the Suzuki, Stille, Sonogashira, or Heck couplings, are powerful methods for forming new carbon-carbon bonds.

The synthetic utility of this building block is therefore clear: a researcher can perform a cross-coupling reaction at the 5-position to attach a variety of substituents (e.g., aryl, vinyl, or alkynyl groups) onto the furan ring. Once the desired carbon skeleton is constructed, the dioxolane protecting group can be removed through hydrolysis to liberate the aldehyde at the 2-position. This newly revealed aldehyde can then undergo further transformations, such as oxidation, reduction, or condensation reactions, to build more complex molecular architectures. This strategy is particularly valuable for the synthesis of 5-aryl-2-furaldehydes and their derivatives, which are found in various biologically active compounds and functional materials. pensoft.net

Overview of Current Research Landscape and Gaps

The current research landscape for halogenated furan derivatives is heavily focused on their application in palladium-catalyzed cross-coupling reactions to synthesize more complex substituted furans. There is extensive literature on the use of 5-bromo- and 5-iodo-2-furaldehyde derivatives in this context due to their higher reactivity.

However, a specific focus on this compound is less prevalent in published literature. While the synthetic logic for its use is well-established and analogous to more reactive halogenated furans, detailed studies exploring the scope and limitations of this particular chloro-derivative are sparse. This represents a notable gap in the research.

Key research gaps include:

Optimization of Cross-Coupling Reactions : There is a lack of systematic studies dedicated to identifying the most effective modern catalyst systems for the cross-coupling of this compound with various coupling partners. Given the lower reactivity of the C-Cl bond, this requires specialized ligands and conditions that may differ from those used for bromo- or iodo-furans.

Application in Total Synthesis : The application of this specific building block in the total synthesis of complex natural products or pharmaceutical agents has not been widely reported. Its potential as a key intermediate in scalable synthetic routes remains largely unexplored.

Exploration of Other Reactions : Research has predominantly focused on palladium-catalyzed C-C bond formation. The potential for this compound to participate in other transformations, such as C-N or C-O bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination), is an area that warrants further investigation.

Compound Data Tables

Below are the properties of the key precursor compounds used in the synthesis of this compound.

Table 1: Properties of 5-chlorofuran-2-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 21508-19-0 echemi.comsigmaaldrich.com |

| Molecular Formula | C₅H₃ClO₂ echemi.comsigmaaldrich.com |

| Molecular Weight | 130.53 g/mol echemi.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder echemi.com |

| Melting Point | 34-37 °C echemi.comsigmaaldrich.com |

| Boiling Point | 70 °C at 10 mmHg echemi.com |

| Water Solubility | Insoluble echemi.com |

Table 2: Properties of Ethylene Glycol

| Property | Value |

|---|---|

| IUPAC Name | Ethane-1,2-diol wikipedia.org |

| Molecular Formula | (CH₂OH)₂ wikipedia.org |

| Molecular Weight | 62.07 g/mol |

| Appearance | Clear, colorless, viscous liquid wikipedia.org |

| Boiling Point | 197.3 °C wikipedia.org |

| Melting Point | -12.9 °C wikipedia.org |

| Solubility in Water | Miscible wikipedia.orghydratech.co.uk |

Structure

3D Structure

Properties

CAS No. |

82070-02-8 |

|---|---|

Molecular Formula |

C7H7ClO3 |

Molecular Weight |

174.58 g/mol |

IUPAC Name |

2-(5-chlorofuran-2-yl)-1,3-dioxolane |

InChI |

InChI=1S/C7H7ClO3/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2 |

InChI Key |

SVQITFDRKCXAED-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC=C(O2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 2-(5-Chloro-2-furanyl)-1,3-dioxolane Core

The assembly of the target molecule hinges on established and versatile reactions in organic chemistry. The primary strategy involves the protection of the aldehyde group of 5-chlorofuran-2-carbaldehyde as a cyclic acetal (B89532) using ethylene (B1197577) glycol.

The 1,3-dioxolane (B20135) ring is a cyclic acetal, which serves as a common protecting group for carbonyl compounds like aldehydes and ketones in multi-step syntheses. nih.govorganic-chemistry.orgwikipedia.org Its formation is a reversible reaction, typically driven to completion by the removal of water. organic-chemistry.org

The most direct method for synthesizing the 1,3-dioxolane ring is the acid-catalyzed acetalization of a carbonyl precursor with a 1,2-diol. wikipedia.org In the case of this compound, the reaction involves condensing the precursor 5-chlorofuran-2-carbaldehyde with ethylene glycol. researchgate.netgoogle.com

This reaction is typically carried out in the presence of a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or cation exchange resins. researchgate.netresearchgate.net To ensure a high yield, the water produced during the reaction is continuously removed from the system, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene. organic-chemistry.orgresearchgate.net

The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group of the diol. A final deprotonation step yields the stable 1,3-dioxolane ring.

| Catalyst | Diol | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Ethylene glycol, 1,3-Propanediol | Refluxing toluene with Dean-Stark apparatus | Standard and widely used method for water removal. | organic-chemistry.org |

| Montmorillonite K10 | Various diols | - | A solid acid catalyst that facilitates good yields in short reaction times. | nih.gov |

| FIBAN K-1 (sulfonated cation exchanger) | Propane-1,2-diol, 3-chloropropane-1,2-diol | Boiling benzene | Heterogeneous catalyst, allowing for easy separation. | researchgate.net |

| Zirconium tetrachloride (ZrCl₄) | Various diols | Mild reaction conditions | Highly efficient and chemoselective Lewis acid catalyst. | organic-chemistry.org |

| Iodine (I₂) | 1,3-bis(trimethylsiloxy)propane | Neutral, aprotic conditions | Efficient conversion of various carbonyl compounds. | organic-chemistry.org |

The acetalization reaction described above is fundamentally a ring-closing (or cyclization) reaction. organic-chemistry.orgnumberanalytics.com The bifunctional nature of the 1,2-diol (e.g., ethylene glycol) allows it to react intramolecularly with the protonated carbonyl intermediate, leading to the formation of the stable five-membered dioxolane ring. In the synthesis of natural products like neosporol, a ring-expansion reaction of an epoxide with a nearby carbonyl group is used to form the dioxolane system, representing an alternative ring-closing strategy. wikipedia.org

The 5-chloro-2-furanyl portion of the molecule is derived from a furan (B31954) ring that has been specifically functionalized. This can be achieved either by direct halogenation of a furan derivative or by building the substituted furan ring using modern coupling techniques.

The direct chlorination of furan is a known process but must be carefully controlled due to the high sensitivity of the furan ring to acids, such as the hydrogen chloride byproduct, which can cause vigorous exothermic polymerization. google.comgoogle.com Patented methods describe the reaction of chlorine gas with a flowing stream of furan vapor at controlled temperatures to produce 2-chlorofuran (B3031412) and other polychlorinated derivatives like 2,5-dichlorofuran. google.comgoogle.com

Given these challenges, a more common and controlled approach to obtaining the 5-chloro-2-furanyl moiety is to start with a precursor that is already functionalized at the 2-position, such as 2-furaldehyde or 2-furoic acid, and then introduce the chlorine atom. However, the Vilsmeier-Haack reaction, which can be used to formylate furan to produce 2-furaldehyde, is another key functionalization method. mdpi.com The synthesis of the key intermediate, 5-chlorofuran-2-carbaldehyde, is the most direct route to the required moiety for the final acetalization step.

Modern synthetic chemistry offers powerful tools for functionalizing heterocyclic rings like furan through transition metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net These methods allow for the precise formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a highly versatile reaction for this purpose. mdpi.comresearchgate.net

For instance, the 5-position of a furan ring can be functionalized by coupling a 5-halofuran derivative with a boronic acid. Research has shown that 5-chlorofuran-2-carbaldehyde can be effectively coupled with phenylboronic acid using a palladium catalyst to yield 5-phenyl-2-furaldehyde (B76939) in very high yields. researchgate.net Similarly, Hiyama cross-coupling using an organosilane is also effective. researchgate.net These reactions demonstrate that the 5-chloro-2-furanyl moiety can serve as a building block for creating more complex molecules, highlighting the synthetic utility of the chloro-substituent as a reactive handle for further functionalization.

| Reaction Type | Furan Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | Pd catalyst / PAP ligand | 5-Phenyl-2-furaldehyde | researchgate.net |

| Hiyama Coupling | 5-Chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | 5-Phenyl-2-furaldehyde | researchgate.net |

| Suzuki Coupling | 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran | mdpi.com |

| Transition Metal-Free Coupling | Menthofuran | Acylhaloacetylenes | Al₂O₃ (solid medium) | 2-Ethynyl derivatives | researchgate.netnih.gov |

Introduction and Functionalization of the 5-Chloro-2-furanyl Moiety

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of this compound, analogous to other furan-based dioxolanes, is centered on the optimization of the acetalization reaction. Key parameters that are manipulated to maximize yield and purity include the choice of catalyst, reactant molar ratio, temperature, and the method of water removal.

The reaction is typically catalyzed by a Brønsted or Lewis acid. While traditional syntheses often employ homogeneous catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid, research has explored a variety of catalysts to improve efficiency and ease of workup. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

Optimization studies for analogous acetalizations, such as that of p-chlorobenzaldehyde, have detailed the effects of these variables. For instance, using a molar ratio of 1:1.5 to 1:2 for the aldehyde to ethylene glycol in the presence of 0.05 to 0.2 molar equivalents of p-TSA in refluxing toluene is effective. google.com Reaction times can range from a few hours to over 24 hours, depending on the scale and efficiency of water removal. google.com

Recent investigations into the synthesis of the parent compound, 2-(furan-2-yl)-1,3-dioxolane, have shown that high yields can be achieved even without a catalyst. By increasing the molar ratio of ethylene glycol to furfural (B47365) (15:1) and heating the mixture in cyclohexane (B81311) at 160°C, a 78.6% yield was obtained in just 2 hours. acs.org This catalyst-free approach simplifies the purification process, as no catalyst removal is necessary.

The following interactive table summarizes potential optimization parameters for the synthesis of this compound, based on findings from closely related structures.

| Parameter | Condition A (Traditional) | Condition B (Catalyst-Free) | Condition C (Heterogeneous) | Anticipated Outcome |

|---|---|---|---|---|

| Catalyst | p-TSA (0.05 eq) | None | Zeolite H-USY | Condition B avoids catalyst cost and removal; Condition C allows for catalyst recycling. |

| Solvent | Toluene | Cyclohexane | Ethanol (B145695) (as reactant/solvent) | Cyclohexane and ethanol are generally considered greener alternatives to toluene. |

| Temperature | 110-120 °C (Reflux) | 160 °C | Room Temperature | Lower temperatures (Condition C) reduce energy consumption but may require longer reaction times. researchgate.net |

| Aldehyde:Diol Ratio | 1:1.5 | 1:15 | 1:10 (large excess) | A large excess of diol (Condition B) can drive the reaction forward without a catalyst. acs.org |

| Water Removal | Dean-Stark Trap | High Temperature | Molecular Sieves | All methods are effective at shifting equilibrium toward the product. |

| Potential Yield | ~65-80% | ~79% acs.org | ~79% researchgate.net | High yields are achievable under various optimized conditions. |

Green Chemistry Approaches to Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of furan derivatives. The synthesis of this compound can be made more environmentally benign through several strategies.

Renewable Feedstocks: The precursor, 5-chloro-2-furaldehyde (B1586146), is derived from furfural, a key platform molecule produced from the dehydration of C5 sugars found in lignocellulosic biomass like corn cobs. researchgate.net Ethylene glycol can also be produced from bio-based resources, making the entire synthesis potentially derivable from renewable feedstocks. acs.org

Catalysis: A significant focus of green synthesis is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts (e.g., H₂SO₄) with solid, recyclable heterogeneous catalysts. Materials such as zeolites (H-USY), clays (B1170129) (Montmorillonite K10), and heteropoly acids have demonstrated high efficacy in acetalization reactions, often under milder conditions. researchgate.netresearchgate.netnih.govdtu.dk These catalysts can be easily filtered off from the reaction mixture and reused multiple times, reducing waste and cost. For example, H-USY zeolites have been used for the acetalization of furfural at room temperature, achieving high yields and selectivity. researchgate.net

Alternative Reaction Conditions:

Solvent-Free Synthesis: Performing the reaction without a solvent reduces waste and simplifies purification. The use of a recyclable catalyst like SnCl₂ has enabled the solvent-free acetalization of furfural with various alcohols at room temperature, achieving high conversion and selectivity. rsc.org

Catalyst-Free Synthesis: As mentioned, high-temperature, catalyst-free methods provide a green alternative by eliminating the need for a catalyst altogether, thereby preventing waste associated with catalyst production and disposal. acs.org

Energy Efficiency: Microwave-assisted synthesis is a well-established green technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: In the context of synthesizing this compound from 5-chloro-2-furaldehyde and ethylene glycol, regioselectivity is inherently controlled. The reaction involves a nucleophilic attack of the hydroxyl groups of ethylene glycol on the electrophilic carbonyl carbon of the aldehyde. As 5-chloro-2-furaldehyde has only one aldehyde group and ethylene glycol is a symmetrical diol, the formation of the five-membered 1,3-dioxolane ring at the C2 position of the furan is the only possible outcome. The concept of regioselectivity becomes more critical in furan chemistry when dealing with molecules that have multiple, distinct reactive sites, such as in Diels-Alder cycloadditions or certain metal-catalyzed reactions where different isomers could potentially form. mdpi.comscispace.com

Stereochemical Control: The synthesis of this compound from achiral starting materials (5-chloro-2-furaldehyde and ethylene glycol) does not generate any new stereocenters. The C2 carbon of the resulting dioxolane ring is a prochiral center, not a stereocenter, as it is bonded to two oxygen atoms that are part of a symmetrical ring structure.

However, stereochemical control would become a crucial consideration if a chiral diol were used in the synthesis. For example, reacting 5-chloro-2-furaldehyde with an enantiomerically pure diol, such as (2R,3R)-butanediol, would result in the formation of a chiral dioxolane. In such cases, the stereochemistry of the starting diol would direct the stereochemistry of the final product. The synthesis of new chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee) has been demonstrated using enantiopure diols, where the original stereocenters of the diol are retained in the final product. nih.gov Asymmetric catalysis, using chiral catalysts, can also be employed to achieve stereoselectivity in dioxolane formation when prochiral substrates are involved. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Furanyl Ring

The furan (B31954) ring in 2-(5-Chloro-2-furanyl)-1,3-dioxolane is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of many aromatic compounds. The regiochemical outcome and the rate of these reactions are significantly influenced by the existing substituents: the chloro group at the 5-position and the 1,3-dioxolane (B20135) group at the 2-position. Furan itself is known to undergo electrophilic substitution preferentially at the C2 and C5 positions due to the superior stabilization of the cationic intermediate through resonance. quora.comchemicalbook.com In this disubstituted furan, the directing effects of both groups must be considered.

Halogenation and Nitration Studies

Halogenation: The introduction of additional halogen atoms onto the furan ring of this compound proceeds via an electrophilic substitution mechanism. The chloro substituent at the 5-position is a deactivating group, reducing the electron density of the furan ring and thus making it less reactive towards electrophiles compared to unsubstituted furan. However, it is an ortho, para-director. The 1,3-dioxolane group at the 2-position is also an ortho, para-director. In this case, the available positions for substitution are C3 and C4. The directing effects of the existing substituents play a crucial role in determining the position of the incoming halogen. While specific studies on the halogenation of this compound are not extensively detailed in readily available literature, studies on related 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrate the high reactivity of the furan nucleus to halogenation. nih.gov

Nitration: The nitration of furan derivatives is a well-established electrophilic aromatic substitution reaction. semanticscholar.orgresearchgate.net For this compound, the reaction involves the attack of a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, on the furan ring. The regioselectivity is again governed by the directing effects of the chloro and dioxolane substituents. The deactivating nature of the chloro group and the steric hindrance posed by the dioxolane moiety would influence the position of nitration. Research on the nitration of five-membered heterocycles indicates that the reaction conditions can be tailored to achieve specific isomers. semanticscholar.orgresearchgate.net

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Halogenation | X₂ (e.g., Cl₂, Br₂), Lewis Acid | 2-(3,5-Dichloro-2-furanyl)-1,3-dioxolane or 2-(4,5-Dichloro-2-furanyl)-1,3-dioxolane | Regioselectivity depends on the interplay of electronic and steric effects of the existing substituents. |

| Nitration | HNO₃, H₂SO₄ | 2-(5-Chloro-3-nitro-2-furanyl)-1,3-dioxolane or 2-(5-Chloro-4-nitro-2-furanyl)-1,3-dioxolane | The strong electron-withdrawing nature of the nitro group deactivates the ring towards further substitution. |

Friedel-Crafts Acylations and Alkylations

The Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry. However, their application to furan and its derivatives can be challenging due to the acid-sensitivity of the furan ring, which can lead to polymerization or ring-opening under harsh Lewis acid conditions. mdpi.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the furan ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For this compound, the deactivating effect of the 5-chloro substituent would necessitate carefully chosen reaction conditions to avoid decomposition. The regioselectivity would be directed to the C3 or C4 position. Studies on the acylation of 2-methylfuran (B129897) have shown that milder catalysts can be effective in achieving good yields of the acylated product. mdpi.com

Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. Similar to acylation, the acidic conditions can be problematic for the furan ring. Furthermore, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. The deactivating chloro group on this compound would likely disfavor this reaction compared to more activated furan derivatives.

| Reaction | Reagents | Expected Major Product(s) | Challenges |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃, ZnCl₂) | 2-(5-Chloro-3-acyl-2-furanyl)-1,3-dioxolane or 2-(5-Chloro-4-acyl-2-furanyl)-1,3-dioxolane | Acid sensitivity of the furan ring, potential for polymerization. |

| Friedel-Crafts Alkylation | RCl, Lewis Acid (e.g., AlCl₃) | 2-(5-Chloro-3-alkyl-2-furanyl)-1,3-dioxolane or 2-(5-Chloro-4-alkyl-2-furanyl)-1,3-dioxolane | Acid sensitivity, polyalkylation, carbocation rearrangements. |

Nucleophilic Reactions at the Dioxolane Acetal (B89532) Center

The 1,3-dioxolane ring is an acetal, which serves as a protecting group for the carbonyl functionality of the parent 2-furfural. This acetal linkage is susceptible to cleavage under acidic conditions and can react with various nucleophiles.

Hydrolysis Mechanisms and Kinetics (in non-biological contexts)

The hydrolysis of this compound to regenerate the corresponding aldehyde, 5-chloro-2-furfural, and ethylene (B1197577) glycol is an acid-catalyzed process. The mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton yields the hemiacetal, which is in equilibrium with the aldehyde and ethylene glycol.

The kinetics of acetal hydrolysis are typically first-order with respect to the acetal and the acid catalyst. academax.comrsc.orgrsc.org The rate of hydrolysis is influenced by the electronic nature of the substituents on the furan ring. The electron-withdrawing chloro group at the 5-position would be expected to destabilize the carbocation intermediate, thereby slowing down the rate of hydrolysis compared to an unsubstituted 2-(2-furanyl)-1,3-dioxolane.

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. thieme-connect.demdpi.com In the case of this compound, reaction with a different diol or alcohol would lead to the exchange of the ethylene glycol moiety. This reaction proceeds through a mechanism similar to hydrolysis, involving the formation of the same carbocation intermediate, which is then trapped by the new alcohol. The equilibrium can be driven towards the new acetal by using a large excess of the new alcohol or by removing the liberated ethylene glycol.

Reactions with Organometallic Reagents (e.g., Grignard reactions)

While acetals are generally stable to strong bases and nucleophiles, their reactivity with highly reactive organometallic reagents like Grignard reagents (RMgX) can be complex. masterorganicchemistry.comorganic-chemistry.orgleah4sci.comquora.comlibretexts.org Grignard reagents are potent nucleophiles and strong bases. The primary reaction of a Grignard reagent with an aldehyde or ketone is nucleophilic addition to the carbonyl group. masterorganicchemistry.comquora.comlibretexts.org Since the dioxolane in this compound is a protected aldehyde, it is generally unreactive towards Grignard reagents under standard conditions. This stability allows the dioxolane to function as a protecting group while chemical transformations are carried out on other parts of a molecule. However, under forcing conditions or with certain Lewis acids, Grignard reagents can react with acetals, leading to the formation of ethers. The furan ring itself, particularly with the activating effect of the oxygen heteroatom, could also potentially react with Grignard reagents, leading to more complex reaction pathways.

Ring-Opening Reactions of the Furan and Dioxolane Rings

The structure of this compound features two distinct heterocyclic rings: a furan ring and a dioxolane ring. Both are susceptible to ring-opening reactions under specific conditions, proceeding through different mechanisms.

The furan ring within this compound can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this type of reaction, the diene (the furan ring) reacts with a dienophile (an alkene or alkyne) to form a new six-membered ring. khanacademy.org The reactivity of the furan ring is influenced by its substituents. The dioxolane group at the C2 position and the chloro group at the C5 position are electron-withdrawing, which generally decreases the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions. khanacademy.org

The reaction typically proceeds by combining the furan derivative with a suitable dienophile, often requiring thermal conditions or Lewis acid catalysis to proceed efficiently. The outcome is the formation of an oxabicycloheptene derivative. The initial adduct can then undergo subsequent transformations. The reversibility of the Diels-Alder reaction with furan is a known characteristic, with the back-reaction, known as the retro-Diels-Alder, becoming favorable at higher temperatures. wikipedia.org

The acetal functionality of the dioxolane group serves to protect the aldehyde group, which might otherwise react under the conditions required for cycloaddition. mdpi.com This strategy allows for the construction of complex molecular scaffolds that can be later modified by deprotecting the aldehyde. mdpi.com

The 1,3-dioxolane ring is an acetal, which functions as a protecting group for a carbonyl functional group. This ring is stable under neutral or basic conditions but is susceptible to cleavage under acidic conditions. youtube.com The acid-catalyzed ring-opening of the dioxolane in this compound regenerates the parent aldehyde, 5-chloro-2-furaldehyde (B1586146), and ethylene glycol.

The mechanism involves two key steps:

Protonation: The first step in an acid-catalyzed mechanism is the protonation of one of the oxygen atoms of the dioxolane ring by an acid (H₃O⁺). youtube.comkhanacademy.org This makes the oxygen a better leaving group.

Nucleophilic Attack and Cleavage: A nucleophile, typically water when aqueous acid is used, attacks one of the electrophilic carbons adjacent to the protonated oxygen. pressbooks.pub This leads to the opening of the ring and, after a series of proton transfer steps, results in the formation of the aldehyde and ethylene glycol. youtube.comyoutube.com

This reaction is a fundamental transformation in organic synthesis, allowing for the unmasking of a carbonyl group after other chemical modifications have been performed on the molecule.

Metal-Catalyzed Transformations Involving this compound

The chloro-substituent on the furan ring provides a reactive handle for various metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-chlorine bond at the C5 position of the furan ring is a suitable site for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki coupling would replace the chlorine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid. nih.govresearchgate.net The general reactivity order for halides in Suzuki couplings is I > Br > Cl, meaning that chloro-substituted substrates can be less reactive and may require more forcing conditions or specialized catalyst systems. wikipedia.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 5-alkynyl-2-furanyl-1,3-dioxolane derivative. soton.ac.uk This method is highly effective for introducing alkyne functionalities onto the furan scaffold.

Below is a table summarizing typical conditions for these cross-coupling reactions with chloro-aromatic substrates.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., P(t-Bu)₃, PCy₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF | 80-120 °C |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |

Beyond cross-coupling at the chloro position, other positions on the furan ring can be functionalized using metal catalysis. researchgate.net Directed metalation strategies can enable the introduction of substituents at the C3 or C4 positions. sci-hub.box For instance, a directing group at the C2 position can facilitate lithiation or magnesiation at the adjacent C3 position, followed by quenching with an electrophile. rsc.org While the dioxolane group itself is not a strong directing group, its conversion to other functionalities could enable such transformations.

Transition metal-catalyzed C-H activation is another advanced strategy for functionalizing furan rings. researchgate.net Catalysts based on rhodium, ruthenium, or palladium can selectively activate C-H bonds, allowing for the introduction of new groups without pre-functionalization, though selectivity between the C3 and C4 positions can be a challenge. nih.gov

Radical Reactions and Photochemical Transformations

Free radicals are chemical species with a single unpaired electron, and they are typically generated through thermal or photochemical homolytic bond cleavage. utexas.edu The furan ring and its substituents can participate in radical reactions. For instance, radical substitution reactions could potentially occur, although these are less common than the metal-catalyzed pathways for aromatic systems.

Photochemical reactions, which are initiated by the absorption of light, can lead to unique transformations. rsc.org Substituted furans can undergo various photochemical processes, including cycloadditions and rearrangements. The presence of the chloro and dioxolane substituents would influence the absorption of UV light and the subsequent reaction pathways. For example, photochemical addition of alcohols to furanones has been reported, suggesting that the furan ring system is photo-reactive. scispace.com Specific photochemical studies on this compound would be required to determine its exact behavior under irradiation.

Applications of 2 5 Chloro 2 Furanyl 1,3 Dioxolane As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the furan (B31954) ring, combined with the chloro-substituent, positions 2-(5-chloro-2-furanyl)-1,3-dioxolane as a key starting material for synthesizing more elaborate heterocyclic structures. The dioxolane group ensures the aldehyde is inert during the initial ring-forming reactions.

Furan-Fused Ring Systems

The construction of furan-fused ring systems is a significant area of organic synthesis, and this compound is an ideal precursor for such endeavors. The chloro-group at the 5-position of the furan ring acts as a synthetic handle for intramolecular cyclization reactions, a powerful method for forming fused rings. pharmaguideline.com

A general strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a side chain at the 5-position. nih.govysu.amtaylorandfrancis.com This side chain can be designed to contain a nucleophilic or electrophilic site that, in a subsequent step, reacts with the furan ring to form a new fused ring. For instance, coupling with a boronic acid containing a terminal alkyne could set the stage for a gold- or palladium-catalyzed cycloisomerization to form a furo[3,2-b]pyran or a related system. organic-chemistry.org The protection of the aldehyde as a dioxolane is critical, as a free aldehyde would likely interfere with the organometallic reagents used in the coupling step.

Dioxolane-Containing Natural Product Analogs

The 1,3-dioxolane (B20135) moiety is not only a protecting group but is also a structural feature in several natural products. wikipedia.orgthieme-connect.de The synthesis of analogs of these natural products often leverages intermediates where the dioxolane ring is pre-installed. This compound can be used to incorporate a functionalized furan-dioxolane unit into a larger molecular framework to create analogs of complex natural products.

In these synthetic routes, the chloro-substituent allows for the attachment of the furan ring to other parts of the target molecule. Once integrated, the furan ring itself can be modified, for example, through oxidation or rearrangement, to generate different heterocyclic cores, while the stable dioxolane ring is carried through multiple synthetic steps. researchgate.net This approach allows for the creation of a diverse range of structurally related molecules for chemical exploration, independent of their biological evaluation.

Intermediate in Total Synthesis of Organic Molecules

In the context of total synthesis, this compound functions as a bifunctional building block. It provides a furan core that can be elaborated upon, with two distinct points for chemical modification: the C-Cl bond and the protected aldehyde. This dual reactivity is highly valuable in convergent synthetic strategies where different fragments of a target molecule are synthesized separately before being joined together.

For example, the chloro-group can be transformed into an organometallic species (e.g., an organolithium or Grignard reagent) after a halogen-metal exchange, which can then react with various electrophiles. Alternatively, it can act as an electrophilic site for nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions. nih.gov After the furan ring has been appropriately functionalized, the dioxolane can be hydrolyzed under acidic conditions to liberate the aldehyde. This newly revealed functional group can then be used for chain extension or cyclization, for instance, via a Wittig reaction, reductive amination, or aldol (B89426) condensation, to complete the synthesis of the target molecule.

Role in Protecting Group Strategies in Multi-Step Synthesis

One of the most fundamental applications of this compound is in protecting group strategies. The 1,3-dioxolane group serves as a robust protecting group for the aldehyde functionality of 5-chloro-2-furaldehyde (B1586146). nih.govresearchgate.net Aldehydes are highly reactive towards a wide range of reagents, including nucleophiles and bases, which are often required for modifying other parts of a molecule. organic-chemistry.org

By converting the aldehyde to a dioxolane, its reactivity is temporarily masked, allowing for selective reactions to be performed elsewhere. wikipedia.org The dioxolane group is stable to many common reaction conditions, including those involving organometallic reagents (e.g., Grignard and organolithium reagents), hydride reducing agents (e.g., NaBH₄), and basic conditions. thieme-connect.de This stability is crucial for performing transformations at the C-Cl bond of the furan ring. Once the desired modifications are complete, the aldehyde can be easily deprotected by acid-catalyzed hydrolysis. wikipedia.org

| Reaction Condition | Stability of 1,3-Dioxolane Group | Typical Reagents | Reference |

|---|---|---|---|

| Strongly Basic Conditions | Stable | NaOH, KOH, t-BuOK, LDA | thieme-connect.de |

| Nucleophilic Attack | Stable | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | organic-chemistry.org |

| Reduction (Hydrides) | Stable | NaBH₄, LiAlH₄ (at low temp.) | wikipedia.org |

| Oxidation | Generally Stable | PCC, PDC, MnO₂ | organic-chemistry.org |

| Catalytic Hydrogenation | Stable | H₂, Pd/C | pharmaguideline.com |

| Acidic Hydrolysis (Deprotection) | Labile | Aqueous HCl, H₂SO₄, p-TsOH, Lewis Acids | wikipedia.orgorganic-chemistry.org |

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds for screening purposes. nih.gov this compound is an excellent scaffold for building such libraries due to its multiple points of diversification. The primary site for diversification is the carbon-chlorine bond, which can be readily functionalized using a variety of high-throughput palladium-catalyzed cross-coupling reactions. nih.gov

By reacting the scaffold with a diverse set of building blocks, such as boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), a library of 5-substituted furan derivatives can be synthesized. nih.govacs.org Each of these reactions introduces a new variable substituent, leading to significant chemical diversity. A second level of diversity can be introduced by deprotecting the dioxolane to reveal the aldehyde, which can then be subjected to a second set of reactions with another diverse pool of reagents (e.g., various amines in reductive amination). This two-tiered approach allows for the exponential generation of a large and structurally diverse chemical library from a single, versatile scaffold. acs.org

| Diversification Stage | Reaction Site | Reaction Type | Example Building Blocks | Resulting Structural Diversity |

|---|---|---|---|---|

| Stage 1 | C5-Cl Bond on Furan Ring | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Varied aromatic substituents at C5 |

| Stage 1 | C5-Cl Bond on Furan Ring | Sonogashira Coupling | Terminal Alkynes | Varied alkynyl groups at C5 |

| Stage 1 | C5-Cl Bond on Furan Ring | Buchwald-Hartwig Amination | Primary/Secondary Amines | Varied amino groups at C5 |

| Stage 2 (Post-Deprotection) | C2-CHO (Aldehyde) | Reductive Amination | Diverse Primary Amines | Varied secondary amine side chains |

| Stage 2 (Post-Deprotection) | C2-CHO (Aldehyde) | Wittig Reaction | Phosphonium Ylides | Varied alkene functionalities |

Utilization in Material Science Precursors

Furan-based polymers are gaining interest as sustainable materials derived from biomass. researchgate.netrsc.org this compound possesses features that make it a promising monomer or precursor for advanced materials. The furan ring itself is a diene and can participate in Diels-Alder reactions, which can be used to create cross-linked or thermally reversible polymers.

Furthermore, the chloro-substituent enables its use in polycondensation reactions. For example, through Suzuki or Stille polycondensation with a diboronic acid or distannane comonomer, conjugated polymers containing furan rings can be synthesized. rsc.orgwikipedia.org These materials are of interest for applications in organic electronics due to their potential semiconducting properties. The dioxolane-protected aldehyde could be retained in the polymer backbone or deprotected post-polymerization to allow for further functionalization of the material, such as grafting side chains to modify solubility or other physical properties. The polymerization of furan derivatives is an active area of research for creating new, bio-based functional materials. researchgate.netrsc.org

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(5-Chloro-2-furanyl)-1,3-dioxolane. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom, respectively, allowing for definitive regiochemical assignments.

In ¹H NMR spectroscopy, the protons on the furan (B31954) and dioxolane rings would exhibit characteristic chemical shifts and coupling patterns. The furan ring protons, being in an aromatic environment, are expected to resonate in the downfield region. The chlorine atom at the C5 position of the furan ring would exert an influence on the chemical shift of the adjacent proton at C4. Similarly, the dioxolane group at C2 would affect the proton at C3. The protons of the dioxolane ring typically appear as a complex multiplet, while the acetal (B89532) proton at the junction of the two rings would appear as a distinct singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon atoms of the furan ring would appear in the aromatic region, with the carbon atom bonded to the chlorine (C5) showing a characteristic shift. The acetal carbon (C2' of the dioxolane, attached to the furan) would have a specific resonance, typically in the range of 95-105 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the adjacencies on the furan ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|---|

| 3-furan | CH | ~6.4 | ~110 | d | J = ~3.4 Hz |

| 4-furan | CH | ~6.2 | ~108 | d | J = ~3.4 Hz |

| Acetal | CH | ~5.8 | ~98 | s | - |

| Dioxolane | CH₂CH₂ | ~4.0-4.2 | ~65 | m | - |

| 2-furan | C | - | ~152 | - | - |

| 5-furan | C-Cl | - | ~125 | - | - |

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would provide further structural confirmation. Key fragmentation pathways for acetals often involve the cleavage of the C-O bonds within the dioxolane ring or the bond connecting the dioxolane ring to the furan moiety. The furan ring itself can also undergo characteristic fragmentation. Common fragmentation patterns for furan derivatives can involve the loss of CO or CHO radicals. The cleavage of the dioxolane ring could lead to the loss of ethylene (B1197577) oxide (C₂H₄O).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragment Lost |

|---|---|---|

| 174/176 | [C₇H₇ClO₃]⁺ (Molecular Ion) | - |

| 129/131 | [C₅H₂ClO]⁺ (Chlorofurfuryl cation) | C₂H₅O₂ |

| 111/113 | [C₄H₂Cl]⁺ | C₃H₅O₃ |

| 101 | [C₄H₅O₃]⁺ (Dioxolane-substituted cation) | C₃H₂Cl |

| 73 | [C₃H₅O₂]⁺ (Dioxolanyl cation) | C₄H₂ClO |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum would show characteristic absorption bands for the C-O-C stretching of both the furan and dioxolane rings. The furan ring would also exhibit C=C stretching and C-H stretching and bending vibrations. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while the C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-O-C stretching vibrations of the cyclic ether systems are typically strong and appear in the fingerprint region between 1000 and 1300 cm⁻¹. The C-Cl stretch would likely be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C=C bonds of the furan ring.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (Furan) | 3100-3150 | Medium |

| Aliphatic C-H Stretch (Dioxolane) | 2850-3000 | Medium-Strong |

| C=C Stretch (Furan Ring) | 1500-1600 | Variable |

| C-O-C Stretch (Acetal/Dioxolane) | 1050-1200 | Strong |

| C-O Stretch (Furan Ring) | 1000-1100 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the connectivity of the furan and dioxolane rings and the regiochemistry of the chloro substituent. It would also reveal the conformation of the dioxolane ring, which typically adopts an envelope or twist conformation. Furthermore, analysis of the crystal packing can provide insights into intermolecular forces, such as hydrogen bonding (if applicable) and van der Waals interactions, which govern the solid-state properties of the compound. While no specific crystal structure for this exact molecule is publicly available, the technique remains the gold standard for unambiguous solid-state structural proof.

Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this furan derivative. mdpi.comthermofisher.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. mdpi.com The retention time from the GC provides a measure of the compound's identity under specific conditions, while the coupled mass spectrometer confirms its molecular weight and provides structural information, as described previously. This method is highly effective for detecting and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly for less volatile compounds or for monitoring reactions in solution without extensive sample preparation. nih.govnih.gov The compound is separated by a liquid mobile phase on a solid stationary phase, and the eluent is introduced into the mass spectrometer. LC-MS is widely used for monitoring the consumption of starting materials and the formation of products over time, allowing for the optimization of reaction conditions. nih.govresearchgate.net The choice between GC-MS and LC-MS would depend on the specific properties of the compound and the reaction mixture being analyzed.

Computational and Theoretical Investigations of 2 5 Chloro 2 Furanyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-(5-Chloro-2-furanyl)-1,3-dioxolane. These methods allow for the precise modeling of electron distribution and orbital energies, which are key determinants of the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of these orbitals indicate how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, which acts as an electron donor. The LUMO, conversely, would be distributed over the furan ring as well, influenced by the electron-withdrawing chloro substituent, making it an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. malayajournal.org In reactions like Diels-Alder, where furan can act as a diene, the interaction between the HOMO of the furan moiety and the LUMO of a dienophile is pivotal. numberanalytics.comresearchgate.net Halogen substitution on the furan ring can influence these orbital energies, thereby affecting reaction rates. researchgate.net

Table 1: Representative FMO Properties for this compound

Illustrative data based on DFT calculations for similar furan derivatives.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). numberanalytics.comchemrxiv.org This analysis is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

In this compound, the most negative electrostatic potential (indicated by red/yellow colors on an EPS map) is expected around the oxygen atoms of both the furan and dioxolane rings due to their high electronegativity and lone pairs of electrons. chemrxiv.org The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a σ-hole on its outer surface, making it a potential site for halogen bonding interactions. mdpi.com The hydrogen atoms on the furan and dioxolane rings would exhibit positive potential (blue color), marking them as potential sites for interaction with nucleophiles. malayajournal.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility, particularly concerning the orientation of the dioxolane ring relative to the furan ring. mdpi.com

The 1,3-dioxolane (B20135) ring itself is not planar and can adopt various "envelope" or "twist" conformations. researchgate.net MD simulations can reveal the energy barriers between these conformers and their relative populations at a given temperature. researchgate.net The linkage between the furan and dioxolane rings also has rotational freedom. Simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) spatial arrangements of the two rings. This conformational information is vital as the molecule's shape significantly influences its physical properties and how it interacts with other molecules. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how this compound participates in chemical reactions requires the identification of reaction pathways and the associated transition states. Transition state calculations, often performed using DFT methods, locate the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this state determines the activation energy barrier for the reaction. rsc.org

For furan derivatives, common reactions include electrophilic substitution and cycloadditions. numberanalytics.com For instance, in a Diels-Alder reaction, calculations can model the concerted approach of the dienophile to the furan ring, identifying the transition state and confirming the stereochemical outcome. researchgate.net Computational studies on the hydrogenation or ring-opening of the furan ring can elucidate complex mechanisms by calculating the energy barriers for various possible steps, such as C-O or C-C bond cleavage. rsc.org For reactions involving the chloro substituent, such as nucleophilic aromatic substitution, transition state calculations can help predict the feasibility and mechanism of the reaction pathway. nih.govrsc.org

Table 2: Illustrative Activation Energies for Potential Reactions

Hypothetical data based on computational studies of related furan reactions.

| Reaction Type | Reactant | Activation Energy (kcal/mol) |

|---|---|---|

| Diels-Alder Cycloaddition | Maleimide | 18.5 |

| Electrophilic Nitration | NO₂+ | 15.2 |

Structure-Property Relationship Studies (excluding biological properties)

Structure-property relationship studies aim to connect the molecular structure of a compound to its macroscopic physical and chemical properties. For this compound, computational methods can predict a range of properties based on its calculated geometry and electronic structure.

For example, the presence of polar C-O and C-Cl bonds results in a significant molecular dipole moment, which can be calculated to predict solubility in polar solvents. The electronic properties derived from FMO analysis, such as the ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), can be correlated with the molecule's electrochemical behavior. researchgate.net Variations in the substitution pattern on the furan ring would systematically alter these properties. For instance, replacing the chlorine atom with a different halogen or an electron-donating group would predictably change the molecule's electronic structure, reactivity, and stability. researchgate.netnih.gov

In Silico Design of Novel Derivatives for Synthetic Exploration

In silico design involves using computational methods to propose new molecules with desired properties before undertaking their actual synthesis. researchgate.net Starting with the scaffold of this compound, new derivatives can be designed and evaluated virtually. mdpi.comacs.org

This process can involve:

Virtual Library Generation : Creating a large set of virtual derivatives by systematically modifying different parts of the parent molecule (e.g., changing the substituent on the furan ring, altering the dioxolane ring). acs.org

Property Prediction : For each designed derivative, key properties such as electronic characteristics (HOMO/LUMO energies), stability, and reactivity can be calculated using quantum chemical methods. nih.gov

Screening and Selection : The virtual library can be screened based on desired criteria. For example, chemists might search for derivatives with a smaller HOMO-LUMO gap to enhance reactivity for a specific synthetic application or derivatives with specific electronic properties for use in materials science. researchgate.netnumberanalytics.com

This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for laboratory synthesis and exploration. researchgate.netnumberanalytics.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations

The functionalization of the furan (B31954) core, particularly an unreactive one, is a significant challenge in organic synthesis. nih.gov The presence of a chlorine atom and a dioxolane group on the furan ring in 2-(5-chloro-2-furanyl)-1,3-dioxolane offers unique opportunities for novel catalytic transformations. Research into the catalytic C-H functionalization of furan derivatives, while often requiring harsh conditions, is paving the way for more efficient synthetic routes. nih.gov The high sensitivity of the furan ring to acids, strong oxidants, and high temperatures necessitates the development of milder catalytic systems to avoid degradation and polymerization. nih.govgoogle.com

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a powerful tool for modifying furan derivatives. ysu.amnih.gov Strategies such as Suzuki-Miyaura, Sonagashira, and Heck couplings could be employed to introduce new carbon-carbon bonds at the chlorinated position of the furan ring. researchgate.netresearchgate.net For instance, the coupling of 4-tosyl-2(5H)-furanone with boronic acids demonstrates the feasibility of such transformations on furanone scaffolds. ysu.amresearchgate.net The development of palladium catalysts with specific ligands is crucial for achieving high efficiency and selectivity in the C-H activation and functionalization of furanyl substrates. nih.govmdpi.com

Furthermore, metalloradical cyclization presents an innovative approach for constructing multisubstituted furans from simple precursors, a methodology that could be adapted for the synthesis of complex derivatives starting from or leading to structures like this compound. nih.gov The exploration of various transition-metal catalysts, including gold, copper, and indium, has opened up new pathways for the synthesis of highly substituted furans under mild conditions. organic-chemistry.org

Table 1: Potential Catalytic Transformations for this compound Derivatives

| Transformation Type | Catalyst System (Example) | Potential Application | Research Finding Reference |

|---|---|---|---|

| C-H Functionalization | Palladium-based catalysts | Direct modification of the furan core | nih.govrsc.org |

| Cross-Coupling | Palladium with specific ligands | Introduction of aryl or alkyl groups | ysu.amresearchgate.net |

| Metalloradical Cyclization | Cobalt(II) complexes | Synthesis of complex furan structures | nih.gov |

Exploration of Sustainable Synthetic Routes

The increasing demand for sustainable chemical processes has driven research towards the use of biomass-derived platform chemicals. Furan derivatives, obtainable from lignocellulosic biomass, are at the forefront of this movement. frontiersin.orgnih.gov The synthesis of this compound can be envisioned through a sustainable pathway starting from biomass. A key intermediate, 5-chloromethylfurfural (B124360) (CMF), is gaining interest as a bio-based building block due to its advantageous properties over 5-hydroxymethylfurfural (B1680220) (HMF), such as milder production conditions and the presence of chlorine as a better leaving group. researchgate.net

The direct conversion of carbohydrates to furan derivatives is another promising avenue. frontiersin.org While much research has focused on HMF, the synthesis of chlorinated furans from biomass is an area of active development. researchgate.net The use of deep eutectic solvents or biphasic systems could facilitate the production and separation of these compounds, further contributing to a greener synthetic route.

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.org The integration of the synthesis of this compound and its subsequent transformations into flow chemistry methodologies is a promising area of research. A transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has been demonstrated, highlighting the potential for cleaner and more efficient production of substituted furans. nih.govacs.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis of Furan Derivatives

| Parameter | Batch Synthesis | Flow Chemistry | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput |

| Safety | Risk of thermal runaway | Enhanced heat dissipation | Safer handling of hazardous reactions |

| Scalability | Difficult and non-linear | Straightforward by numbering-up | Easier transition to industrial production |

| Process Control | Limited | Precise control of parameters | Higher yields and selectivity |

| Intermediate Isolation | Often necessary | Can be avoided (telescoping) | Reduced waste and processing time |

Advanced Materials Applications (non-biological)

Furan-based polymers are emerging as sustainable alternatives to petroleum-derived plastics. core.ac.ukresearchgate.netmdpi.com The incorporation of the this compound moiety into polymer structures could impart unique properties, leading to advanced materials with novel functionalities. The presence of the furan ring allows for the use of Diels-Alder chemistry to create thermally reversible cross-linked polymers, which are of interest for self-healing materials and recyclable thermosets. core.ac.uk

The chlorine atom in the molecule can significantly influence the properties of the resulting polymers. For instance, chlorinated compounds are known to enhance flame retardancy. Furthermore, the introduction of halogen atoms can increase the refractive index of polymers, making them suitable for optical applications. The synthesis of furan-based polyamides and polyesters has been explored, and the inclusion of a chlorinated furan monomer could lead to materials with improved thermal stability and mechanical properties. researchgate.netmdpi.comresearchgate.net The development of fluorinated furan-containing polymers for various applications also suggests the potential for chlorinated analogues in material science. mdpi.comnih.gov Furan-based thermosetting polymers have already shown promise for high-performance applications, exhibiting high modulus and strength. digitellinc.com

Mechanistic Insights via In Situ Spectroscopy

A thorough understanding of reaction mechanisms is essential for optimizing existing processes and developing new transformations. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways. nih.govacs.orgresearchgate.net

The application of in situ NMR has been demonstrated in the study of the synthesis of functionalized furans from glucose, providing valuable mechanistic details that are otherwise difficult to obtain. nih.gov Conformational and NMR studies of furan derivatives have also been conducted using DFT methods to understand substituent effects. researchgate.netnih.gov For this compound, in situ NMR could be used to study the kinetics and mechanism of its formation or its subsequent catalytic transformations, providing insights into the role of the catalyst and the influence of reaction conditions.

Similarly, in situ FTIR spectroscopy is a versatile technique for studying catalytic reactions and has been applied to understand the mechanism of acetal (B89532) formation and hydrolysis. acs.orgresearchgate.net The hydrolysis of the dioxolane ring is a key reaction, and in situ FTIR could provide detailed information about the intermediates involved under specific acid-catalyzed conditions. organicchemistrytutor.comrsc.org This mechanistic understanding is crucial for controlling the stability and reactivity of this functional group in various applications.

Q & A

Q. How can researchers address conflicting spectral data when publishing halogenated dioxolane studies?

- Methodological Answer :

- Cross-validate data with multiple techniques (e.g., NMR, X-ray).

- Report solvent effects and temperature dependencies in supplementary materials.

- Use databases like PubChem or ECHA to compare with published spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.